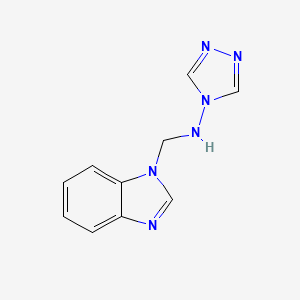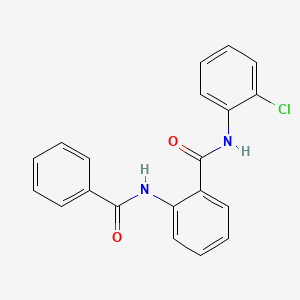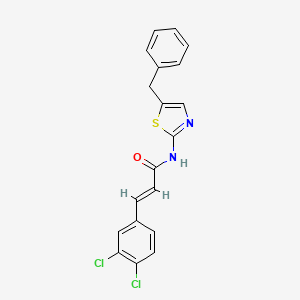![molecular formula C19H17BrN2O2S B3458381 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3458381.png)
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Vue d'ensemble
Description
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that has been shown to have promising anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to be overexpressed in many cancer cells, making it an attractive target for cancer therapy. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide binds to the ATP-binding site of CK2, inhibiting its activity and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been shown to have high selectivity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has some limitations as a research tool. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for the study of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide. One area of research is the development of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide analogs with improved pharmacokinetic properties and selectivity for CK2. Another area of research is the investigation of the combination of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide with other anti-cancer agents for enhanced efficacy. Additionally, the in vivo efficacy and toxicity of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide should be further studied to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a promising small molecule inhibitor that has potential applications in cancer therapy and other fields. Its mechanism of action involves the inhibition of CK2, a protein kinase that is overexpressed in many cancer cells. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. While N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has some limitations as a research tool, its advantages make it a valuable tool for studying the role of CK2 in cellular processes. Further research is needed to fully understand the potential of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide as a therapeutic agent.
Applications De Recherche Scientifique
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been reported to have anti-inflammatory and anti-angiogenic properties, which may contribute to its anti-cancer effects.
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-13-3-2-4-16(9-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPVPOKZHJMFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B3458320.png)
![dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate](/img/structure/B3458325.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3458337.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide](/img/structure/B3458340.png)
![3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3458365.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3458385.png)
![3-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3458393.png)

![1,1'-{4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone](/img/structure/B3458402.png)
![2'-({[4-(acetylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3458404.png)